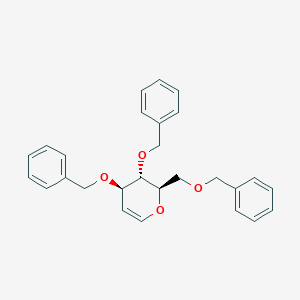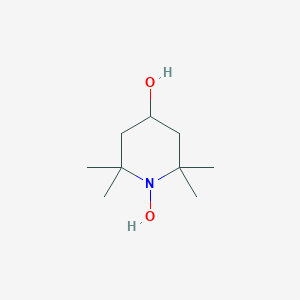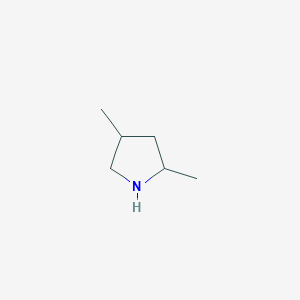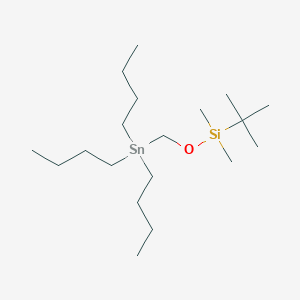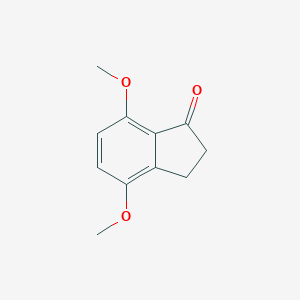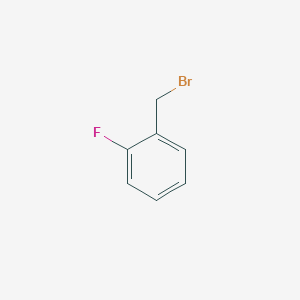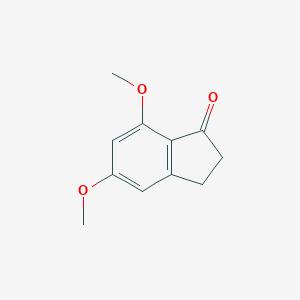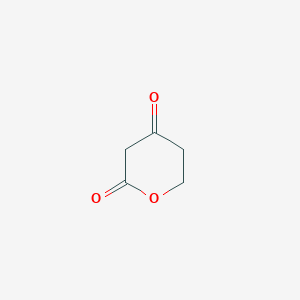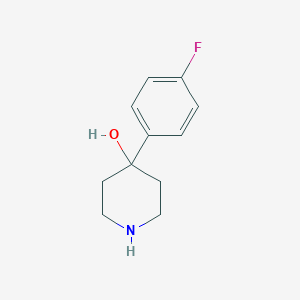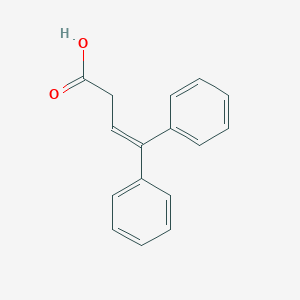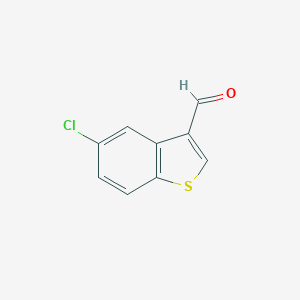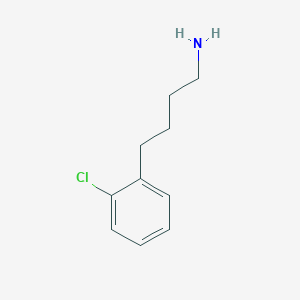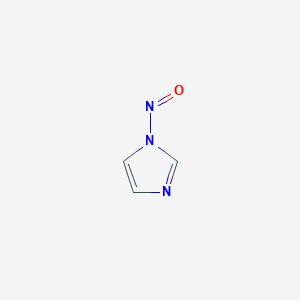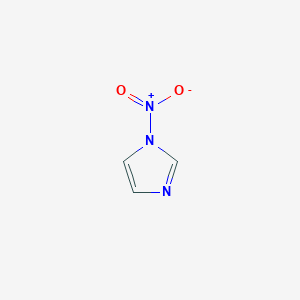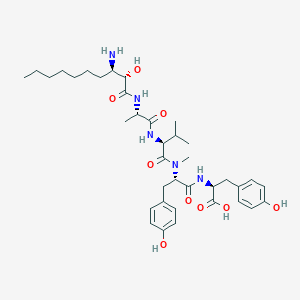
Microginin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microginin is a cyclic peptide that has been isolated from the marine cyanobacterium Microcystis aeruginosa. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Due to its unique structure and potent bioactivity, microginin has attracted significant attention from researchers in the fields of natural products chemistry and drug discovery.
Mechanism Of Action
The mechanism of action of microginin is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of protein synthesis. Microginin has been shown to be effective against a wide range of bacteria and fungi, including drug-resistant strains. It has also been shown to have antitumor activity against several cancer cell lines.
Biochemical And Physiological Effects
Microginin has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using microginin in lab experiments include its potent bioactivity, its ability to inhibit drug-resistant bacteria and fungi, and its potential as a lead compound for the development of new drugs. However, there are also limitations to using microginin in lab experiments, including the difficulty of synthesizing the peptide and the potential for toxicity at high concentrations.
Future Directions
There are several future directions for research on microginin. One area of interest is the development of new synthetic methods for producing the peptide, which could make it more accessible for drug development. Another area of interest is the investigation of the potential of microginin as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of microginin and its potential applications in drug discovery.
Synthesis Methods
The synthesis of microginin is a complex process that involves several steps. The first step is the isolation of the cyanobacterium Microcystis aeruginosa from the marine environment. The next step is the extraction of the microginin peptide from the cyanobacterium using solvent extraction techniques. Once the peptide has been isolated, it can be purified using chromatography techniques such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
Microginin has been the subject of extensive scientific research due to its potent bioactivity and unique structure. Researchers have investigated its potential as a lead compound for the development of new drugs to treat a range of diseases, including cancer and infectious diseases. Microginin has also been studied for its potential as a tool for studying cellular processes and as a potential therapeutic agent for neurodegenerative diseases.
properties
CAS RN |
148207-43-6 |
|---|---|
Product Name |
Microginin |
Molecular Formula |
C37H55N5O9 |
Molecular Weight |
713.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N5O9/c1-6-7-8-9-10-11-28(38)32(45)35(48)39-23(4)33(46)41-31(22(2)3)36(49)42(5)30(21-25-14-18-27(44)19-15-25)34(47)40-29(37(50)51)20-24-12-16-26(43)17-13-24/h12-19,22-23,28-32,43-45H,6-11,20-21,38H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)(H,50,51)/t23-,28+,29-,30-,31-,32-/m0/s1 |
InChI Key |
KPCUJSJUCHBAJR-LMLZXVFXSA-N |
Isomeric SMILES |
CCCCCCC[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O)N |
SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
Canonical SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
sequence |
AVYY |
synonyms |
N-[(2S,3R)-3-amino-2-hydroxy-1-oxodecyl]-L-alanyl-L-valyl-N-methyl-L-tyrosyl-L-tyrosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



